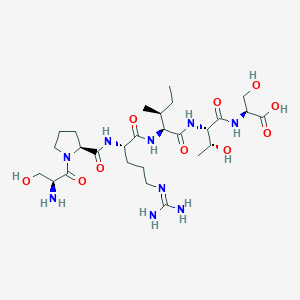
L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine is a complex peptide compound It is composed of several amino acids, including serine, proline, ornithine, isoleucine, and threonine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often utilizing automated synthesizers and high-throughput techniques. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, breaking disulfide bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol
Substitution reagents: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction may yield free thiol-containing peptides.
Aplicaciones Científicas De Investigación
L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of enzymes involved in metabolic pathways.
Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.
Protein-protein interactions: Facilitating or disrupting interactions between proteins, affecting cellular processes.
Comparación Con Compuestos Similares
L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine can be compared with other similar peptide compounds, such as:
- L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-histidine
- Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid
- L-Prolyl-L-leucyl-L-prolyl-L-isoleucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
These compounds share similar structural features but differ in their amino acid sequences, leading to unique properties and applications.
Propiedades
Número CAS |
918529-51-8 |
|---|---|
Fórmula molecular |
C27H49N9O10 |
Peso molecular |
659.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C27H49N9O10/c1-4-13(2)19(23(42)35-20(14(3)39)24(43)33-17(12-38)26(45)46)34-21(40)16(7-5-9-31-27(29)30)32-22(41)18-8-6-10-36(18)25(44)15(28)11-37/h13-20,37-39H,4-12,28H2,1-3H3,(H,32,41)(H,33,43)(H,34,40)(H,35,42)(H,45,46)(H4,29,30,31)/t13-,14+,15-,16-,17-,18-,19-,20-/m0/s1 |
Clave InChI |
AEYIMAORINHZQM-RGJFDMQWSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















